molecular formula C17H13N3O3S B2354407 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034239-11-5

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2354407
CAS RN: 2034239-11-5
M. Wt: 339.37
InChI Key: QVNGHDGJAYPQDF-UHFFFAOYSA-N
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Description

The compound “N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrazine ring, and a benzo[d][1,3]dioxole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the carboxamide group might be involved in acid-base reactions, while the thiophene and pyrazine rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability might be influenced by the aromaticity of its rings .

Scientific Research Applications

Synthesis and Characterization

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is involved in various synthetic processes, demonstrating its versatility in organic synthesis. A notable application is in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, highlighting its role in creating compounds with potential nonlinear optical (NLO) properties and electronic applications. The study conducted by Ahmad et al. (2021) explores the facile synthesis of these compounds, detailing the influence of substituents on electronic properties like HOMO-LUMO energy gap and hyperpolarizability, providing insights into the compound's applicability in electronic and photonic materials Ahmad et al., 2021.

Crystal Structure Analysis

The compound's contribution to understanding molecular structures and interactions is significant. Kumara et al. (2018) have synthesized a novel pyrazole derivative closely related to this compound, offering valuable data on its crystal structure, molecular interactions, and thermal stability. This research provides a foundation for exploring the compound's potential in materials science, particularly in designing molecules with specific physical properties Kumara et al., 2018.

Antimicrobial and Antifungal Applications

Investigations into the antimicrobial and antifungal applications of derivatives closely related to this compound have shown promising results. For instance, the synthesis and evaluation of certain 3,4-disubstituted-5-mercapto-1,2,4-triazoles incorporating the thiophene moiety have revealed potent anti-tumor activities. These findings suggest the potential of this compound and its derivatives in developing new therapeutic agents Gomha et al., 2016.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant activity against certain types of bacteria and cancer cells

Mode of Action

It is known that the compound interacts with its targets at a molecular level, potentially altering their function and leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical environment.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets a protein involved in a particular signaling pathway, it could disrupt that pathway and affect downstream processes .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, or the proportion of the compound that enters circulation and can have an active effect.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a protein necessary for cell division, it could lead to cell cycle arrest and apoptosis

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules can influence the compound’s interactions with its targets .

Safety and Hazards

Without specific studies or data, it’s difficult to provide accurate information about the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for its potential use as a pharmaceutical or in material science .

properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-17(11-3-4-13-14(8-11)23-10-22-13)20-9-12-16(19-6-5-18-12)15-2-1-7-24-15/h1-8H,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNGHDGJAYPQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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